molecular formula C4H7NO5 B167655 3-Hydroxyaspartic acid CAS No. 1860-87-3

3-Hydroxyaspartic acid

Cat. No.: B167655
CAS No.: 1860-87-3
M. Wt: 149.10 g/mol
InChI Key: YYLQUHNPNCGKJQ-UHFFFAOYSA-N
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Description

3-Hydroxyaspartic acid, also known as beta-hydroxyaspartic acid, is a derivative of aspartic acid that has been hydroxylated at the third position. This compound is notable for its presence in various microorganisms and fungi, and it plays a significant role in biological processes. It contains two chiral centers, allowing it to exist in four stereoisomers, forming two pairs of enantiomers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxyaspartic acid can be achieved through several methods. One common approach involves the Sharpless asymmetric aminohydroxylation of commercially available trans-ethyl cinnamate. This method utilizes the phenyl group as a masked carboxylic acid synthon to construct the complete structural framework of the compound . Another method involves the biosynthetic hydroxylation of aspartic acid using various catalytic enzymes, such as tryptophan hydroxylase and lysine hydroxylase .

Industrial Production Methods: In industrial settings, the production of this compound often involves the heterologous expression of hydroxylation pathways in microorganisms like Corynebacterium glutamicum or Escherichia coli. These microorganisms are engineered to produce hydroxyamino acids through the transcription of hydroxylation pathways .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyaspartic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl group at the third position makes it a versatile compound for different chemical transformations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while reduction can produce amino alcohols.

Mechanism of Action

The mechanism of action of 3-hydroxyaspartic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group at the third position allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. This interaction can modulate various biological processes, including protein synthesis and metabolic pathways .

Comparison with Similar Compounds

3-Hydroxyaspartic acid can be compared with other hydroxylated amino acids such as:

  • 3-Hydroxyglutamic acid
  • 3-Hydroxyproline
  • 3-Hydroxylysine

Uniqueness: What sets this compound apart is its specific hydroxylation at the third position of aspartic acid, which imparts unique chemical and biological properties. Its presence in various microorganisms and its role in metabolic processes further highlight its distinctiveness .

Properties

IUPAC Name

2-amino-3-hydroxybutanedioic acid
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InChI

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)
Source PubChem
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InChI Key

YYLQUHNPNCGKJQ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)N
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO5
Source PubChem
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DSSTOX Substance ID

DTXSID20875575
Record name 3-hydroxy-aspartic acid
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Molecular Weight

149.10 g/mol
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CAS No.

71653-06-0, 7298-98-8, 5753-30-0, 7298-99-9, 6532-76-9, 4294-45-5, 1860-87-3, 1186-90-9
Record name 3-Hydroxyaspartic acid
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Record name beta-Hydroxy-DL-aspartic acid
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Record name 3-hydroxy-DL-aspartic acid
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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